molecular formula C4H5ClN2 B1295647 4-chloro-3-methyl-1H-pyrazole CAS No. 15878-08-7

4-chloro-3-methyl-1H-pyrazole

Cat. No. B1295647
CAS RN: 15878-08-7
M. Wt: 116.55 g/mol
InChI Key: LCDKUXJKMAFCTI-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The presence of a chlorine atom and a methyl group on the pyrazole ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was achieved through a series of syntheses aimed at producing new pyrazole derivatives . Similarly, a general two-step method for the synthesis of 4-(alkyl)pyrazoles has been developed, which could potentially be adapted for the synthesis of 4-chloro-3-methyl-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . These structural insights are crucial for understanding the reactivity and interaction of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms and the presence of substituents such as chlorine and methyl groups. The reactivity can be further explored by synthesizing metal complexes with pyrazole-derived ligands, as demonstrated by the preparation of tetrahedral complexes with zinc, copper, and mercury using a pyrazole-derived ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure, IR spectra, and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline provided insights into the vibrational frequencies and thermodynamic properties of the compound . Additionally, the synthesis of the silver(I) complex of a pyrazole derivative containing the unprecedented [Ag(NO3)4]3− anion highlights the unique properties that can arise from the introduction of metal ions .

Scientific Research Applications

  • Synthesis and Molecular Structure :

    • The synthesis of pyrazole derivatives, including those related to 4-chloro-3-methyl-1H-pyrazole, has been a significant area of research. Studies have focused on the molecular and crystal structure of these derivatives using methods like X-ray diffraction, NMR, and computational techniques (Channar et al., 2019).
  • Reactivity and Pharmaceutical Potential :

    • Research has been conducted on the reactivity properties of pyrazole derivatives, employing computational approaches like density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking. This research aims to understand the reactive properties and pharmaceutical potential of these compounds (Thomas et al., 2018).
  • Chemical Synthesis Techniques :

    • Studies on the synthesis of pyrazole derivatives have also focused on novel techniques and optimizations, including the use of ultrasonic methods and exploring different reactants and conditions for more efficient synthesis processes (Liu et al., 2017).
  • Materials Science Applications :

    • In the field of materials science, pyrazole derivatives have been investigated for their utility in polymer chemistry, particularly as agents in reversible addition fragmentation chain transfer (RAFT) polymerization, demonstrating their versatility in controlling polymerization processes (Gardiner et al., 2017).
  • Biological Activity and Potential Applications :

    • The exploration of the biological activities of pyrazole derivatives has been a notable area of research. This includes investigating their antibacterial properties and potential as antifungal agents. The structure-activity relationships of these compounds have been a significant focus, with studies aiming to develop more effective antimicrobial agents (Chopde et al., 2012).
  • Anti-Tobacco Mosaic Virus (TMV) Agents :

    • Research has also been conducted on pyrazole derivatives as potential anti-TMV agents. Novel pyrazole Schiff base scaffolds have been synthesized and characterized for their efficacy against TMV, demonstrating their potential as bioactive agents in agricultural applications (Lv et al., 2017).

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDKUXJKMAFCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166524
Record name Pyrazole, 4-chloro-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methyl-1H-pyrazole

CAS RN

15878-08-7, 1092682-87-5
Record name 4-Chloro-3-methyl-1H-pyrazole
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Record name Pyrazole, 4-chloro-3-methyl-
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Record name Pyrazole, 4-chloro-3-methyl-
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Record name 1H-Pyrazole, 4-chloro-3-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Khidre, F Abdelaleem, S Abu Bakr… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… To a mixture of 2.5 g of 4-chloro-3-methyl-1Hpyrazole-5-carbaldehyde (2a, 17.4 mmol) and 2.2 g of 5-aminopyrimidine-2,4(1H,3H)-dione (12, 17.4 mmol) in 50 mL ethanol was added …
Number of citations: 2 ejchem.journals.ekb.eg
RE Khidre, BF Abdel-Wahab, OY Alothman - Journal of Chemistry, 2014 - hindawi.com
… -(phenylsulfinyl)-1H-imidazo[1,2-b]pyrazole 69, useful as starting materials for color photograph couplers and dyes, was prepared from treating 5-amino-4-chloro-3-methyl-1H-pyrazole …
Number of citations: 8 www.hindawi.com

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